Cas no 2229276-57-5 (3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one)

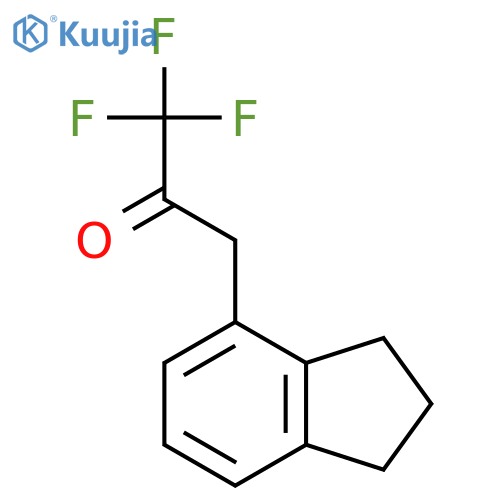

2229276-57-5 structure

商品名:3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one

3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one 化学的及び物理的性質

名前と識別子

-

- 3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one

- 2229276-57-5

- EN300-1955271

-

- インチ: 1S/C12H11F3O/c13-12(14,15)11(16)7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5H,2,4,6-7H2

- InChIKey: JGLQSPJTYKHTAJ-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC1=CC=CC2CCCC=21)=O)(F)F

計算された属性

- せいみつぶんしりょう: 228.07619946g/mol

- どういたいしつりょう: 228.07619946g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 272

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 17.1Ų

3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1955271-0.5g |

3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |

2229276-57-5 | 0.5g |

$1084.0 | 2023-09-17 | ||

| Enamine | EN300-1955271-0.05g |

3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |

2229276-57-5 | 0.05g |

$948.0 | 2023-09-17 | ||

| Enamine | EN300-1955271-5.0g |

3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |

2229276-57-5 | 5g |

$2650.0 | 2023-06-03 | ||

| Enamine | EN300-1955271-2.5g |

3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |

2229276-57-5 | 2.5g |

$2211.0 | 2023-09-17 | ||

| Enamine | EN300-1955271-0.1g |

3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |

2229276-57-5 | 0.1g |

$993.0 | 2023-09-17 | ||

| Enamine | EN300-1955271-0.25g |

3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |

2229276-57-5 | 0.25g |

$1038.0 | 2023-09-17 | ||

| Enamine | EN300-1955271-1.0g |

3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |

2229276-57-5 | 1g |

$914.0 | 2023-06-03 | ||

| Enamine | EN300-1955271-10.0g |

3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |

2229276-57-5 | 10g |

$3929.0 | 2023-06-03 | ||

| Enamine | EN300-1955271-1g |

3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |

2229276-57-5 | 1g |

$1129.0 | 2023-09-17 | ||

| Enamine | EN300-1955271-5g |

3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one |

2229276-57-5 | 5g |

$3273.0 | 2023-09-17 |

3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757

2229276-57-5 (3-(2,3-dihydro-1H-inden-4-yl)-1,1,1-trifluoropropan-2-one) 関連製品

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬